mechercharmycin A

Description

This compound is a natural product found in Thermoactinomyces with data available.

Properties

Molecular Formula |

C35H32N8O7S |

|---|---|

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |

InChI |

InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1 |

InChI Key |

YIJVJFCLUNYXQX-WGXRPPGPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Mechercharmycin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of mechercharmycin A, a potent cytotoxic cyclopeptide isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251. This compound has demonstrated significant antitumor activity, making it a molecule of high interest for oncology research and drug development. This document details the discovery, isolation, structural elucidation, and biosynthetic pathway of this compound, presenting key data and experimental methodologies to support further investigation and exploitation of this promising natural product.

Discovery and Biological Activity

This compound was first isolated from the marine-derived actinomycete, Thermoactinomyces sp. YM3-251.[1][2] It is a cyclic peptide-like molecule characterized by the presence of four oxazole rings and one thiazole ring.[1][2] A linear congener, mechercharmycin B, was also isolated from the same bacterium but exhibited significantly lower antitumor activity, highlighting the importance of the cyclic structure for its potent cytotoxic effects.[1][2]

Cytotoxic Activity

This compound has shown potent cytotoxic activity against various human cancer cell lines. The reported IC50 values underscore its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (M) | Reference |

| P388 Murine Leukemia | Leukemia | 4.0 x 10⁻⁸ | [2] |

| L1210 Murine Leukemia | Leukemia | 4.6 x 10⁻⁸ | [2] |

| Jurkat (Human Leukemia) | Leukemia | 4.6 x 10⁻⁸ | [2] |

| 1549 (Human Lung Cancer) | Lung Cancer | 4.0 x 10⁻⁸ | [2] |

Isolation and Structure Elucidation

The isolation of this compound from the fermentation broth of Thermoactinomyces sp. YM3-251 involves a multi-step process of extraction and chromatographic purification. The definitive structure of this compound was determined through X-ray crystallographic analysis.

Experimental Protocol: Isolation and Purification

-

Fermentation: Thermoactinomyces sp. YM3-251 is cultured in a suitable production medium to promote the biosynthesis of this compound.

-

Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Size-Exclusion Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove impurities of different molecular sizes.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC to yield pure this compound.

-

Structure Elucidation

The planar and stereochemical structure of this compound was unequivocally determined by X-ray crystallography.[1][2] This analysis revealed its cyclic nature and the arrangement of its constituent oxazole and thiazole moieties.

Biosynthesis of this compound: A Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP)

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), a class of natural products that are synthesized by the ribosomal machinery as a precursor peptide, which then undergoes extensive enzymatic modifications to yield the final bioactive molecule.[3][4]

The biosynthetic gene cluster (BGC) for this compound, designated as mcm, has been identified and characterized.[4] Due to the genetic intractability of the native producer Thermoactinomyces sp. YM3-251, the mcm BGC was heterologously expressed in Bacillus subtilis 168 to investigate the biosynthetic pathway.[4]

Key Biosynthetic Steps

The biosynthesis of this compound involves a series of post-translational modifications of a precursor peptide, McmA.[4] The key enzymatic steps are:

-

Dehydration: A tRNA-Glu-dependent dehydratase, McmL, catalyzes the initial and highly regioselective dehydration of specific serine and cysteine residues within the McmA precursor peptide.[3][4]

-

Heterocyclization: Following dehydration, a series of enzymes catalyze the heterocyclization of the dehydrated residues to form the characteristic oxazole and thiazole rings.

-

Dehydrogenation: The azoline rings formed during heterocyclization are then dehydrogenated to the corresponding azoles.

-

Macrocyclization: The final step involves the macrocyclization of the modified peptide to form the mature, cyclic this compound.

The modification process proceeds in an N-terminal to C-terminal direction.[3]

Experimental Workflow: Heterologous Expression and Gene Cluster Characterization

Figure 1. Workflow for the characterization of the this compound biosynthetic gene cluster.

Proposed Biosynthetic Pathway of this compound

Figure 2. Proposed biosynthetic pathway of this compound.

Future Perspectives

The potent cytotoxic activity of this compound positions it as a promising lead compound for the development of novel anticancer therapeutics. The elucidation of its biosynthetic pathway opens up avenues for synthetic biology and bioengineering approaches to generate novel analogs with potentially improved efficacy and pharmacological properties. Further research is warranted to investigate the precise mechanism of action and the signaling pathways through which this compound exerts its cytotoxic effects. Such studies will be crucial for its advancement through the drug discovery and development pipeline. The heterologous expression system established in B. subtilis provides a valuable platform for producing this compound and its derivatives in larger quantities for preclinical and clinical evaluation.

References

- 1. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]

Unveiling the Intricacies of Mechercharmycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mechercharmycin A, a potent cytotoxic agent isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of its chemical structure, biological activity, and underlying mechanisms of action, presenting key data and experimental insights for researchers in oncology and natural product chemistry.

Core Chemical Structure and Physicochemical Properties

This compound is a macrocyclic peptide belonging to the thiopeptide family of natural products. Its intricate structure, elucidated by X-ray crystallography, features a unique polyazole framework comprising four oxazole rings and one thiazole ring. The molecular formula of this compound has been determined to be C35H32N8O7S.

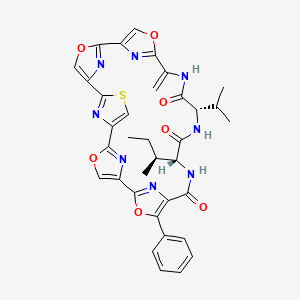

Image of the chemical structure of this compound

(A 2D chemical structure diagram of this compound would be presented here in a final report.)

Spectroscopic and Physicochemical Data

The structural characterization of this compound is supported by extensive spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Oxazole 1 | ||

| 2 | 157.3 | |

| 4 | 139.3 | 9.06 (s) |

| 5 | 129.5 | |

| Oxazole 2 | ||

| 2' | 158.7 | |

| 4' | 138.8 | 8.85 (s) |

| 5' | 129.8 | |

| Thiazole | ||

| 2'' | 159.9 | |

| 4'' | 150.3 | |

| 5'' | 125.1 | 8.32 (s) |

| Oxazole 3 | ||

| 2''' | 157.3 | |

| 4''' | 141.3 | 8.50 (s) |

| 5''' | 121.3 | |

| Oxazole 4 | ||

| 2'''' | 152.3 | |

| 4'''' | 154.8 | |

| 5'''' | 121.3 | |

| Dehydroalanine | ||

| 9 | 109.3 | 5.79 (s), 5.92 (s) |

| 10 | 133.0 | |

| Valine | ||

| 11 | 58.1 | 4.78 (t, 8.6) |

| 12 | 30.9 | 2.25 (m) |

| 13 | 19.1 | 0.95 (d, 6.8) |

| 14 | 18.9 | 0.93 (d, 6.8) |

| 15 | 170.0 | |

| Isoleucine | ||

| 16 | 57.5 | 4.45 (dd, 8.1, 7.1) |

| 17 | 38.6 | 2.07 (m) |

| 18 | 15.8 | 0.89 (d, 6.8) |

| 19 | 26.0 | 1.13 (m), 1.64 (m) |

| 20 | 11.8 | 0.85 (t, 7.3) |

| Other | ||

| N1-H | 7.51 (br s) | |

| N4-H | 9.95 (s) | |

| N5-H | 8.77 (d, 8.6) | |

| N6-H | 8.49 (d, 6.6) |

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 725.2193 | 725.2196 |

Biological Activity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The cyclic nature of its structure is crucial for this bioactivity.[1] The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung Carcinoma | 40 |

| Jurkat | T-cell Leukemia | 46 |

Experimental Protocols

Isolation of this compound from Thermoactinomyces sp. YM3-251

A detailed experimental protocol for the isolation and purification of this compound is outlined below, based on established methods.

-

Fermentation: Thermoactinomyces sp. YM3-251 is cultured in a suitable production medium (e.g., a yeast extract-malt extract-glucose medium) under aerobic conditions at an optimal temperature (e.g., 45°C) for a specified period (e.g., 5 days).

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as methanol or acetone. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate.

-

Preliminary Fractionation: The organic extracts are combined, dried, and concentrated under reduced pressure. The resulting crude extract is then subjected to preliminary fractionation using techniques like solvent-solvent partitioning (e.g., between hexane and 90% methanol) to remove nonpolar impurities.

-

Chromatographic Purification: The active fraction is further purified by a series of chromatographic steps. This typically involves:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and tested for cytotoxic activity.

-

Size-Exclusion Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, eluting with a solvent such as methanol, to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.

-

-

Structure Confirmation: The purity and identity of the isolated this compound are confirmed by NMR spectroscopy, mass spectrometry, and comparison with published data.

General Strategy for the Total Synthesis of this compound

The total synthesis of this compound and its analogues has been achieved through a convergent approach. A representative synthetic strategy involves the following key steps:

-

Synthesis of Key Building Blocks:

-

Preparation of the constituent amino acids and heterocyclic fragments (oxazoles and thiazole). This often involves multi-step syntheses starting from commercially available precursors.

-

-

Peptide Coupling: The individual fragments are coupled together in a stepwise manner to form a linear peptide precursor. Standard peptide coupling reagents (e.g., HATU, HOBt) are employed.

-

Macrocyclization: The linear precursor undergoes an intramolecular cyclization reaction to form the macrocyclic core of this compound. This is a critical step and various macrolactamization strategies can be employed.

-

Final Deprotection and Modification: Any protecting groups used during the synthesis are removed, and final modifications are made to yield the natural product.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis originates from a precursor peptide encoded by a gene within the mechercharmycin biosynthetic gene cluster. The precursor peptide undergoes a series of enzymatic modifications to yield the final complex structure.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Induction of Apoptosis

The potent cytotoxicity of this compound is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets are still under investigation, the induction of apoptosis is a key mechanism of its anticancer activity. The apoptotic signaling cascade is a complex process involving a series of protein-protein interactions and enzymatic activations.

The following diagram provides a generalized overview of the intrinsic apoptotic pathway, which is a likely target of this compound.

Caption: Intrinsic apoptosis pathway potentially targeted by this compound.

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of this compound. The presented data and experimental frameworks offer a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics. Further investigation into the precise molecular targets and signaling pathways modulated by this compound will be crucial for its potential clinical translation.

References

Unveiling the Source of Mechercharmycin A: A Technical Guide to the Producing Organism and its Biosynthetic Machinery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A is a potent cytotoxic cyclic peptide belonging to the family of polyazole cyclopeptides, which has garnered significant interest within the drug development community due to its notable antitumor activities. This technical guide provides an in-depth exploration of the producing organism, Thermoactinomyces sp. YM3-251, and the intricate biosynthetic pathway of this compound. We present a compilation of quantitative data on its biological activity, detailed experimental protocols for the isolation and cultivation of the producing bacterium, and the heterologous expression of its biosynthetic gene cluster. Furthermore, this guide offers visualizations of the key molecular and experimental workflows to facilitate a comprehensive understanding of this promising natural product.

Identification of the Producing Organism

This compound is produced by the marine-derived bacterium, Thermoactinomyces sp. YM3-251.[1][2][3] This actinomycete was first isolated from sea mud collected in Mecherchar, Republic of Palau.[3] The identification of this strain as the source of this compound was a crucial first step in enabling the subsequent investigation of its biosynthesis and biological activity.

Experimental Protocols

Isolation of Thermoactinomyces sp. YM3-251

While the specific, detailed protocol for the original isolation of Thermoactinomyces sp. YM3-251 is not extensively published, a general methodology for the isolation of actinomycetes from marine sediments can be applied.

Materials:

-

Sterile seawater

-

Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA) plates

-

Antifungal agents (e.g., cycloheximide) and antibacterial agents (e.g., nalidixic acid) to supplement the isolation media

-

Sterile spatulas, flasks, and petri dishes

-

Incubator

Protocol:

-

Sample Collection: Collect marine sediment samples from the desired location.

-

Sample Pre-treatment: Air-dry the sediment sample at room temperature for several days. This step helps to reduce the population of common bacteria.

-

Serial Dilution: Suspend 1 gram of the pre-treated sediment in 10 mL of sterile seawater. Vortex the suspension vigorously to dislodge the actinomycete spores from the sediment particles.

-

Perform a serial dilution of the suspension up to 10-4 in sterile seawater.

-

Plating: Spread 100 µL of each dilution onto SCA or AIA plates supplemented with antifungal and antibacterial agents.

-

Incubation: Incubate the plates at 28-30°C for 7-21 days. Observe the plates regularly for the appearance of distinct colonies, characteristic of actinomycetes (dry, chalky, and often with aerial mycelia).

-

Isolation and Purification: Pick individual, well-isolated colonies and re-streak them onto fresh plates to obtain pure cultures.

-

Identification: Characterize the pure isolates based on their morphological features (colony morphology, spore chain morphology) and molecular identification techniques, such as 16S rRNA gene sequencing.

Cultivation and Extraction of this compound

Materials:

-

B2 medium (5 g peptone, 1 g yeast extract, 0.1 g iron (III) citrate n-hydrate in 1 L of 75% seawater)[3]

-

Shaking incubator

-

Centrifuge

-

Organic solvents (e.g., ethyl acetate)

-

Rotary evaporator

-

Chromatography apparatus (e.g., silica gel column, HPLC)

Protocol:

-

Inoculation: Inoculate a seed culture of Thermoactinomyces sp. YM3-251 into a flask containing B2 medium.

-

Incubation: Incubate the culture at 30°C with rotary shaking at 100 rpm for 2-3 days.

-

Large-Scale Fermentation: Transfer the seed culture to a larger volume of B2 medium for large-scale fermentation. Continue incubation under the same conditions for 7 days.[3]

-

Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Subject the crude extract to a series of chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to purify this compound.

Quantitative Data

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (M) | Reference |

| P388 | Murine Leukemia | 4.0 x 10-8 | [3] |

| L1210 | Murine Leukemia | 4.6 x 10-8 | [3] |

| A549 | Human Lung Cancer | Not specified in initial isolation paper, but activity confirmed. | [3] |

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through the heterologous expression of its biosynthetic gene cluster (mcm) in Bacillus subtilis and Escherichia coli, as the native producer, Thermoactinomyces sp. YM3-251, is not easily amenable to genetic manipulation.[4] this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4]

The proposed biosynthetic pathway involves the following key steps:

-

Ribosomal Synthesis of a Precursor Peptide (McmA): A precursor peptide, McmA, is synthesized by the ribosome.

-

Post-Translational Modifications: The McmA peptide undergoes a series of post-translational modifications catalyzed by enzymes encoded in the mcm gene cluster. These modifications include:

-

Cyclization: The modified peptide is then cyclized to form the final this compound molecule.

Heterologous Expression Protocol Outline

Materials:

-

Bacillus subtilis or Escherichia coli expression host strains

-

Expression vectors

-

Restriction enzymes and DNA ligase

-

Competent cells

-

Culture media for the heterologous host

-

Inducing agents (if applicable)

Protocol:

-

Gene Cluster Cloning: Isolate the mcm biosynthetic gene cluster from the genomic DNA of Thermoactinomyces sp. YM3-251.

-

Vector Construction: Clone the mcm gene cluster into a suitable expression vector for B. subtilis or E. coli.

-

Transformation: Transform the expression vector into the chosen heterologous host.

-

Expression and Fermentation: Culture the transformed host under conditions that induce the expression of the mcm gene cluster.

-

Extraction and Analysis: Extract the culture broth and analyze for the production of this compound and its intermediates using techniques like HPLC and mass spectrometry.

Visualizations

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound.

Conclusion

The identification of Thermoactinomyces sp. YM3-251 as the producer of this compound and the subsequent elucidation of its biosynthetic pathway through heterologous expression have paved the way for further investigation and potential biotechnological production of this potent antitumor agent. The detailed protocols and data presented in this guide aim to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating future efforts to harness the therapeutic potential of this compound and its analogs.

References

- 1. Isolation and Characterization of a Novel Actinomycete Isolated from Marine Sediments and Its Antibacterial Activity against Fish Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Blueprint of Polyazole Cyclopeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyazole cyclopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that have garnered significant attention in the scientific community due to their potent biological activities, including cytotoxic, antibiotic, and antiviral properties. Predominantly isolated from marine microorganisms such as cyanobacteria and actinomycetes, these natural products are characterized by a macrocyclic peptide backbone adorned with multiple oxazole and thiazole rings. This technical guide provides a comprehensive overview of the biological origins of polyazole cyclopeptides, with a focus on their biosynthesis. We delve into the genetic architecture of the biosynthetic gene clusters (BGCs), the enzymatic machinery responsible for their intricate assembly, and the experimental methodologies employed to elucidate these complex pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area of natural product chemistry and drug discovery.

Introduction

Polyazole cyclopeptides represent a fascinating and rapidly growing family of natural products with significant therapeutic potential. Their unique structural features, particularly the presence of azole heterocycles within a constrained cyclic peptide scaffold, contribute to their remarkable bioactivity and metabolic stability. Understanding the biological origin of these molecules is paramount for harnessing their full potential through synthetic biology and bioengineering approaches. This guide will focus on the molecular genetics and biochemistry that underpin the production of these complex metabolites, with a particular emphasis on the curacozole biosynthetic pathway as a model system.

The Genetic Blueprint: Biosynthetic Gene Clusters (BGCs)

The production of polyazole cyclopeptides is orchestrated by dedicated biosynthetic gene clusters (BGCs). These clusters are contiguous stretches of DNA that encode all the necessary enzymatic machinery and regulatory elements for the synthesis of a specific natural product.

The Curacozole (czl) Biosynthetic Gene Cluster

A prime example of a polyazole cyclopeptide BGC is the czl cluster, responsible for the biosynthesis of curacozole in Streptomyces curacoi. Heterologous expression and gene deletion studies have defined a minimal set of seven genes required for curacozole production: czlA, czlD, czlE, czlB1, czlC1, czlF, and czlBC.[1][2][3][4]

Table 1: Genes of the Minimal Curacozole Biosynthetic Gene Cluster and Their Putative Functions.

| Gene | Proposed Function | Protein Family/Domain |

| czlA | Precursor peptide | RiPP precursor |

| czlD | Cyclodehydratase (azole formation) | YcaO superfamily |

| czlE | Unknown | - |

| czlB1 | Unknown | - |

| czlC1 | Unknown | - |

| czlF | Unknown | - |

| czlBC | Dehydrogenase (azole aromatization) | E1-like/dehydrogenase fusion enzyme |

The Biosynthetic Pathway: From Ribosome to Bioactive Molecule

The biosynthesis of polyazole cyclopeptides is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic post-translational modifications.

Figure 1: Generalized biosynthetic pathway for polyazole cyclopeptides.

The Precursor Peptide

The journey begins with the ribosomal synthesis of a precursor peptide, exemplified by CzlA in the curacozole pathway.[1][2][3][4] This peptide is composed of two distinct regions: an N-terminal "leader" peptide that acts as a recognition signal for the modifying enzymes, and a C-terminal "core" peptide that is ultimately processed into the final natural product. The biosynthetic pathway exhibits remarkable substrate tolerance, capable of processing variants of the precursor peptide to generate novel derivatives.[1][2][3][4]

Azole Ring Formation: A Two-Step Enzymatic Cascade

The hallmark azole rings are installed through a two-step enzymatic process involving a cyclodehydratase and a dehydrogenase.

-

Cyclodehydration: The first step is catalyzed by a YcaO-superfamily enzyme, such as CzlD. These ATP-dependent enzymes catalyze the cyclodehydration of cysteine and serine/threonine residues in the core peptide to form thiazoline and oxazoline rings, respectively.[5][6][7][8][9] The proposed mechanism involves the ATP-dependent phosphorylation of the backbone amide oxygen, which facilitates nucleophilic attack by the side chain of the adjacent cysteine, serine, or threonine.[7]

-

Dehydrogenation: The newly formed azoline rings are then aromatized to azoles by a dehydrogenase. In the curacozole pathway, this function is carried out by CzlBC, a fusion protein containing an E1-like enzyme domain and a dehydrogenase domain.[1][2][3][4]

Maturation and Cyclization

Following the formation of the azole rings, the leader peptide is proteolytically cleaved. The final step in the biosynthesis is the macrocyclization of the modified core peptide to yield the mature, bioactive polyazole cyclopeptide. The precise enzymatic machinery responsible for the cleavage and macrocyclization steps in many polyazole cyclopeptide pathways, including that of curacozole, is still under investigation.

Quantitative Analysis of Biosynthesis

While comprehensive quantitative data for polyazole cyclopeptide biosynthesis is still emerging, studies on related RiPP pathways and initial characterizations of the curacozole pathway provide valuable insights.

Table 2: Kinetic Parameters of a YcaO-domain containing Cyclodehydratase (BalhD) from a TOMM Biosynthetic Pathway. [10]

| Substrate | KM (µM) | kcat (min-1) |

| BalhA1 | 0.23 ± 0.03 | 0.89 ± 0.02 |

| ATP | 130 ± 20 | 0.89 ± 0.02 |

Note: Data is for a related YcaO enzyme and serves as an illustrative example.

Experimental Protocols

The elucidation of polyazole cyclopeptide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Identification and Characterization of Biosynthetic Gene Clusters

Figure 2: Workflow for the identification and characterization of a RiPP BGC.

Protocol 1: Heterologous Expression of the czl Gene Cluster in Streptomyces

-

Vector Construction: The minimal czl BGC is cloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based).

-

Host Strain: The resulting plasmid is introduced into a suitable Streptomyces heterologous host, such as S. coelicolor M1152 or S. lividans TK24, via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Culture Conditions: Exconjugants are selected and cultivated in a suitable production medium (e.g., ISP2 or R5A medium) for 5-7 days at 30°C.

-

Metabolite Extraction: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate or butanol).

-

Analysis: The crude extract is analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) for the production of curacozole and its derivatives.

In Vitro Enzymatic Assays

Protocol 2: In Vitro Reconstitution of Azole Formation by CzlD and CzlBC

-

Protein Expression and Purification: The genes encoding CzlA, CzlD, and CzlBC are cloned into expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag) and expressed in E. coli BL21(DE3). The proteins are purified using affinity chromatography.

-

Reaction Mixture: A typical reaction mixture contains purified CzlA (precursor peptide), CzlD, CzlBC, ATP, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.

-

Quenching and Analysis: The reaction is quenched (e.g., with acid or organic solvent) and analyzed by HPLC-MS to detect the formation of the modified peptide product containing the azole ring.

Regulation of Biosynthesis

The expression of polyazole cyclopeptide BGCs is often tightly regulated, and in many cases, the clusters are silent under standard laboratory conditions. In the case of the czl cluster, its expression is dependent on the presence of the bldA-encoded Leu-tRNA(UUA), which is required for the translation of a rare TTA codon within the BGC.[1][2][3][4] The identification of specific regulatory elements and signaling molecules that control the expression of these gene clusters is an active area of research and holds the key to unlocking the full biosynthetic potential of these microorganisms.

Conclusion and Future Perspectives

The study of the biological origin of polyazole cyclopeptides has unveiled a fascinating interplay of genetics and enzymatic catalysis. The elucidation of their biosynthetic pathways not only provides fundamental insights into how nature constructs these complex molecules but also opens up exciting avenues for their biotechnological production and engineering. The remarkable substrate promiscuity of the biosynthetic enzymes, particularly the cyclodehydratases and dehydrogenases, makes these systems attractive platforms for generating novel, bioactive compounds for drug discovery and development. Future research will likely focus on the detailed mechanistic characterization of the biosynthetic enzymes, the discovery of novel polyazole cyclopeptide BGCs through genome mining, and the development of robust synthetic biology tools for the controlled production and diversification of this important class of natural products.

References

- 1. Analysis of the cryptic biosynthetic gene cluster encoding the RiPP curacozole reveals a phenylalanine-specific peptide hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the cryptic biosynthetic gene cluster encoding the RiPP curacozole reveals a phenylalanine-specific peptide hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. PhD student, Sam Hollands, presents Exploring uncharted territory in RiPP biosynthesis; the biosynthesis of curacozole by Streptomyces curacoi | Department of Chemistry [chem.queensu.ca]

- 4. Analysis of the cryptic biosynthetic gene cluster encoding the RiPP curacozole reveals a phenylalanine-specific peptide hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterizing New Enzymes: YcaO Enzymes | Mitchell Lab | Vanderbilt University [lab.vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Discovery of a new ATP-binding motif involved in peptidic azoline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechercharmycin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A (MCM-A) is a marine-derived polyazole cyclopeptide with significant antitumor properties. As a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), its unique structure originates from a dedicated biosynthetic gene cluster (BGC). This technical guide provides a comprehensive analysis of the this compound BGC, detailing the genes involved, the biosynthetic pathway, and the experimental protocols utilized for its characterization. The information presented is collated from the primary literature, offering a centralized resource for researchers interested in the biosynthesis, enzymatic mechanisms, and potential for bioengineering of this potent natural product.

The this compound Biosynthetic Gene Cluster (mcm)

The this compound BGC was identified from the marine bacterium Thermoactinomyces sp. YM3-251.[1] The complete cluster has been sequenced and deposited in GenBank under accession number MT776333.1 , with a total size of 3,141 nucleotides.[2] The minimal BGC required for MCM-A biosynthesis consists of two key genes: mcmA, encoding the precursor peptide, and mcmL, encoding a crucial modifying enzyme.[1]

Quantitative Data of the mcm Gene Cluster

The genetic components of the this compound BGC are summarized below. This data is essential for researchers planning genetic manipulation, heterologous expression, or bioinformatic comparison studies.

| Gene Name | Locus Tag | Nucleotide Position | Size (bp) | Protein Product | Protein Size (aa) | Putative Function |

| mcmA | UBK24779.1 | 1..180 | 180 | McmA | 59 | Precursor Peptide |

| mcmL | UBK24780.1 | 200..2914 | 2715 | McmL | 904 | Dehydratase/Modifying Enzyme |

Data compiled from GenBank Accession MT776333.1.

The Biosynthetic Pathway of this compound

The biosynthesis of MCM-A is a fascinating example of post-translational modification in RiPPs. The pathway begins with the ribosomal synthesis of the precursor peptide, McmA, which is then extensively modified by the enzyme McmL.

The proposed biosynthetic pathway involves two key stages:

-

tRNAGlu-dependent Dehydration : This is the initial and highly regioselective modification step. The McmL enzyme catalyzes the dehydration of specific serine and cysteine residues within the McmA core peptide.[1]

-

Polyazole Formation : Following dehydration, McmL facilitates heterocyclization and subsequent dehydrogenation to form the characteristic oxazole and thiazole rings of the final product. This process proceeds in an N-terminal to C-terminal direction.[1]

This sequence of modifications transforms the linear precursor peptide into the complex, cyclic, and bioactive this compound molecule.

Experimental Protocols

Characterization of the mcm BGC relied on a combination of genome mining, heterologous expression, and in vitro enzymatic assays. The original producing strain, Thermoactinomyces sp. YM3-251, is difficult to manipulate genetically, necessitating the use of heterologous hosts.[1]

Heterologous Expression in Bacillus subtilis

B. subtilis 168 was used as the primary host for expressing the entire mcm gene cluster to produce MCM-A.[1]

Protocol:

-

Vector Construction:

-

The mcm BGC (mcmA-mcmL) is amplified from the genomic DNA of Thermoactinomyces sp. YM3-251.

-

A strong, inducible promoter (e.g., pLapS) is inserted upstream of the BGC to drive expression.[1]

-

The entire construct is cloned into a suitable E. coli-B. subtilis shuttle vector.

-

-

Transformation:

-

The resulting plasmid is transformed into competent B. subtilis 168 cells using standard protocols.

-

-

Fermentation and Production:

-

Transformed B. subtilis is cultured in a suitable production medium (e.g., LB or a defined minimal medium).

-

Gene expression is induced at the appropriate cell density.

-

Fermentation is carried out for a specified period (e.g., 48-72 hours) at an optimal temperature (e.g., 37°C).

-

-

Metabolite Extraction and Analysis:

-

The culture broth is harvested and extracted with an organic solvent (e.g., ethyl acetate).

-

The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of MCM-A.

-

Combinatorial Biosynthesis in Escherichia coli

To elucidate the specific timing and function of the modifying enzymes, a combinatorial co-expression system in E. coli was utilized.[1] This approach allows for the stepwise reconstitution of the biosynthetic pathway.

Protocol:

-

Vector Construction:

-

The precursor peptide gene (mcmA) is cloned into one expression vector (e.g., a pET-series vector).

-

The modifying enzyme gene (mcmL) is cloned into a compatible expression vector with a different antibiotic resistance marker.

-

-

Co-transformation:

-

Both plasmids are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Co-expression:

-

The co-transformed E. coli is grown in a suitable medium (e.g., LB).

-

Protein expression is induced with an appropriate inducer (e.g., IPTG).

-

Cells are grown for a specified period at a reduced temperature (e.g., 16-20°C) to ensure proper protein folding.

-

-

Analysis of Intermediates:

-

Cell pellets are harvested, lysed, and analyzed by MS to detect modified forms of the McmA precursor peptide, providing insights into the enzymatic activity of McmL.

-

References

The Core Mechanism of Mechercharmycin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of mechercharmycin A, a potent antitumor agent, on cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents.

Introduction

This compound is a marine-derived natural product, identified as a cyclic peptide bearing four oxazoles and a thiazole.[1] It has demonstrated significant cytotoxic activity against a range of human cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2] This guide synthesizes the current understanding of its molecular mechanism, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The information presented herein is primarily derived from foundational studies on this compound and its analogues.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. The cyclic structure of this compound is crucial for its antitumor activity, as its linear congener, mechercharmycin B, shows almost no such activity.[1][2]

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Human Lung Carcinoma | 4.0 x 10⁻⁸ M | [2] |

| Jurkat | Human T-cell Leukemia | 4.6 x 10⁻⁸ M | [2] |

| P388 | Murine Leukemia | 10.1 µg/mL | [2] |

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death (apoptosis) and the inhibition of cell division.[3] Foundational research on this compound and its active derivatives has shown that these compounds trigger apoptotic pathways and interfere with the normal progression of the cell cycle in human tumor cells.[3]

Signaling Pathway Overview

The precise signaling cascade initiated by this compound is a subject of ongoing research. However, based on its observed effects, a putative pathway can be proposed. It is hypothesized that this compound, upon entering the cancer cell, interacts with intracellular targets that lead to the activation of pro-apoptotic proteins and cell cycle checkpoint regulators.

Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. It is important to note that the specific details of the protocols used in the foundational study by Hernandez et al. (2008) may vary.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a potent cytotoxic agent that induces apoptosis and disrupts cell cycle progression in cancer cells. These mechanisms underscore its potential as a valuable lead compound for the development of new anticancer therapies.

Further research is warranted to:

-

Identify the specific intracellular molecular targets of this compound.

-

Elucidate the detailed signaling pathways involved in its pro-apoptotic and cell cycle inhibitory effects.

-

Evaluate its efficacy and safety in preclinical in vivo models of various cancers.

A comprehensive understanding of its mechanism of action will be critical for its potential translation into a clinical setting.

References

Spectroscopic and Biosynthetic Insights into Mechercharmycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the potent cytotoxic marine natural product, mechercharmycin A. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its biosynthetic pathway. This compound, a cyclic peptide bearing four oxazoles and a thiazole, was first isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251[1][2]. Its unique structure and significant antitumor activity make it a subject of considerable interest in the field of drug discovery and development.

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peaks.

| Position | δ_C (ppm) | δ_H (ppm, J in Hz) |

| Oxazole-1 | ||

| 2 | 152.4 | |

| 4 | 138.0 | 8.24 (s) |

| 5 | 130.2 | |

| Oxazole-2 | ||

| 7 | 152.5 | |

| 9 | 138.1 | 8.26 (s) |

| 10 | 130.3 | |

| Oxazole-3 | ||

| 12 | 152.6 | |

| 14 | 138.2 | 8.28 (s) |

| 15 | 130.4 | |

| Oxazole-4 | ||

| 17 | 152.7 | |

| 19 | 138.3 | 8.30 (s) |

| 20 | 130.5 | |

| Thiazole | ||

| 22 | 168.4 | |

| 24 | 149.2 | 8.12 (s) |

| 25 | 122.1 | |

| Valine | ||

| 27 (α-CH) | 59.8 | 4.85 (d, 8.5) |

| 28 (β-CH) | 31.5 | 2.45 (m) |

| 29 (γ-CH₃) | 19.8 | 1.05 (d, 6.8) |

| 30 (γ'-CH₃) | 19.5 | 1.02 (d, 6.8) |

| Isoleucine | ||

| 32 (α-CH) | 58.7 | 4.78 (d, 8.2) |

| 33 (β-CH) | 37.8 | 2.15 (m) |

| 34 (γ-CH₂) | 25.4 | 1.55 (m), 1.25 (m) |

| 35 (δ-CH₃) | 11.8 | 0.95 (t, 7.4) |

| 36 (γ'-CH₃) | 15.6 | 1.08 (d, 7.0) |

| Phenylalanine | ||

| 38 (α-CH) | 55.4 | 5.15 (dd, 8.0, 6.5) |

| 39 (β-CH₂) | 38.1 | 3.30 (dd, 14.0, 6.5), 3.20 (dd, 14.0, 8.0) |

| 40 (γ-C) | 137.2 | |

| 41, 45 (δ-CH) | 129.5 | 7.25 (d, 7.5) |

| 42, 44 (ε-CH) | 128.8 | 7.30 (t, 7.5) |

| 43 (ζ-CH) | 127.1 | 7.20 (t, 7.5) |

Table 2: High-Resolution Mass Spectrometry Data for this compound

High-resolution mass spectrometry was performed using a JEOL JMS-700 mass spectrometer.

| Parameter | Value |

| Ionization Mode | Positive-ion Fast Atom Bombardment (FAB) |

| Observed [M+H]⁺ | 737.2158 |

| Calculated [M+H]⁺ | 737.2159 |

| Molecular Formula | C₃₅H₃₂N₈O₇S |

Experimental Protocols

Isolation and Purification of this compound

The producing strain, Thermoactinomyces sp. YM3-251, was cultured in a B2 medium at 30°C for 7 days with rotary shaking. The cultured broth was centrifuged, and the resulting precipitate was extracted with a chloroform/methanol (9:1) mixture. The supernatant was extracted with ethyl acetate. The combined extracts were concentrated and subjected to a series of chromatographic separations. These included silica gel column chromatography followed by reversed-phase HPLC (ODS) to yield pure this compound as a white powder.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker DRX-500 spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the residual solvent signals (δ_H 2.50 and δ_C 39.5).

-

Mass Spectrometry : High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was conducted on a JEOL JMS-700 two-sector mass spectrometer using a glycerol matrix.

Biosynthetic Pathway of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP)[3][4]. Its biosynthesis involves a precursor peptide and a series of enzymatic modifications. The key steps include the formation of azoline rings from cysteine and serine residues, followed by oxidation to form the final oxazole and thiazole moieties. The process is finalized by a macrocyclization step to yield the mature cyclic peptide.

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]

An In-depth Technical Guide to the RiPP Biosynthesis of Mechercharmycin A

Executive Summary: Mechercharmycin A (MCM-A) is a marine-derived natural product, classified as a ribosomally synthesized and post-translationally modified peptide (RiPP), that exhibits significant cytotoxic and antitumor properties.[1][2] Its complex structure, featuring a macrocycle with four oxazoles and one thiazole, arises from a unique biosynthetic pathway.[2] This guide details the elucidation of the MCM-A biosynthetic pathway, which was achieved through genome mining of the producing organism, Thermoactinomyces sp. YM3-251, and subsequent heterologous expression and characterization in model hosts like Bacillus subtilis and Escherichia coli.[3] A key finding is the unusual timing of post-translational modifications: the process is initiated by a highly regioselective, tRNAGlu-dependent dehydration, which is then followed by the sequential, N- to C-terminal formation of polyazoles through heterocyclization and dehydrogenation.[1][3] This pathway distinguishes MCM-A as a member of a unique subfamily of azole-containing RiPPs and provides a foundation for future bioengineering and drug development efforts.[1]

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated mcm. This cluster was identified by sequencing the genome of the native producer, Thermoactinomyces sp. YM3-251, a strain that is not easily amenable to genetic manipulation.[3] Bioinformatic analysis, guided by the predicted core peptide sequence (FIVSSSCS) of MCM-A, successfully located the putative mcm BGC.[3] The MIBiG database accession for this cluster is BGC0002576.[4]

Data Presentation: Key Genes in the mcm BGC

While the complete functions of all open reading frames within the cluster are still under investigation, key enzymes responsible for the major biosynthetic steps have been identified through heterologous expression studies.[3]

| Gene | Proposed Function | Evidence / Homology |

| mcmA | Precursor Peptide | Contains the leader and core peptide (FIVSSSCS) sequences. Identified via genome mining.[3] |

| mcmL | Dehydratase | Implicated in the initial, tRNAGlu-dependent dehydration step.[3] |

| (Unnamed) | Cyclodehydratase (YcaO-like) | Required for the heterocyclization of Ser/Cys residues into oxazoline/thiazoline rings. (Function inferred from standard azole RiPP biosynthesis).[5] |

| (Unnamed) | Dehydrogenase | Catalyzes the oxidation of azoline rings to the final azole state. (Function inferred from standard azole RiPP biosynthesis).[5] |

| (Unnamed) | Protease | Responsible for the cleavage of the leader peptide from the modified core peptide. (Function inferred from standard RiPP biosynthesis).[6] |

The this compound Biosynthetic Pathway

The formation of MCM-A is a multi-step process involving ribosomal synthesis of a precursor peptide followed by a cascade of enzymatic post-translational modifications. Combinatorial co-production of the precursor peptide with various modifying enzymes in E. coli was instrumental in deciphering the specific order of these events.[1][3]

The proposed biosynthetic pathway proceeds as follows:

-

Precursor Peptide Synthesis: The gene mcmA is transcribed and translated by the ribosome to produce the McmA precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide.

-

Initial Dehydration: In a crucial and distinctive first step, a tRNAGlu-dependent mechanism facilitates a highly regioselective dehydration of a specific residue on the core peptide.[1][3] This modification is catalyzed by the enzyme McmL.[3]

-

Polyazole Formation: Following the initial dehydration, a series of enzymes catalyze the formation of the five azole rings in a directional, N- to C-terminal fashion.[1] This process involves two repeating steps:

-

Heterocyclization: A cyclodehydratase (likely a YcaO-family enzyme) converts serine and cysteine residues into their corresponding oxazoline and thiazoline rings.

-

Dehydrogenation: A dehydrogenase oxidizes the newly formed azoline rings into the aromatic oxazole and thiazole moieties.

-

-

Leader Peptide Cleavage and Macrocyclization: Once all modifications on the core peptide are complete, a protease is believed to cleave the leader peptide. The mature core peptide is then macrocyclized to yield the final natural product, this compound.

Experimental Protocols and Workflows

The elucidation of the MCM-A pathway relied on a combination of bioinformatics, genetic engineering, and analytical chemistry. Since the native producer was genetically intractable, heterologous expression was the primary strategy.[3]

References

- 1. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]

- 4. BGC0002576 [mibig.secondarymetabolites.org]

- 5. Analysis of the cryptic biosynthetic gene cluster encoding the RiPP curacozole reveals a phenylalanine-specific peptide hydroxylase - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02262A [pubs.rsc.org]

- 6. Frontiers | Bioinformatic mining for RiPP biosynthetic gene clusters in Bacteroidales reveals possible new subfamily architectures and novel natural products [frontiersin.org]

Initial Cytotoxicity Screening of Mechercharmycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity screening of mechercharmycin A, a cyclic peptide-like compound isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1] The document summarizes the available quantitative cytotoxicity data, outlines a representative experimental protocol for assessing its cytotoxic activity, and visualizes the experimental workflow and a potential mechanism of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The initial screening data, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below. It is noteworthy that its linear congener, mechercharmycin B, exhibited significantly reduced or no activity, highlighting the critical role of the cyclic structure for its cytotoxic effects.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Leukemia | 0.01 |

| 1549 | Human Lung Cancer | 0.04 |

| Jurkat | Human Leukemia | 0.046 |

Experimental Protocols

While the precise, detailed experimental protocol for the initial screening of this compound is not publicly available, a representative protocol based on the commonly used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., Jurkat, 1549)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of this compound.

Caption: Experimental workflow for cytotoxicity screening using the MTT assay.

While the precise signaling pathway targeted by this compound has not been fully elucidated, many cytotoxic cyclic peptides induce apoptosis. The following diagram illustrates a simplified, generic apoptosis signaling pathway that could be initiated by a cytotoxic agent.

Caption: A potential apoptosis signaling pathway induced by this compound.

This technical guide serves as a foundational resource for researchers interested in the cytotoxic properties of this compound. Further investigation is warranted to elucidate its precise mechanism of action and to explore its potential as a therapeutic agent.

References

The Uncharted Depths: A Technical Guide to the Therapeutic Potential of Marine Natural Products

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity.[1] This extraordinary diversity gives rise to a commensurate chemical diversity, with marine organisms producing a wide array of structurally unique and biologically active secondary metabolites.[2][3] These marine natural products (MNPs) have emerged as a promising frontier in drug discovery, offering novel chemical scaffolds and mechanisms of action that are often absent in terrestrial sources.[3][4] From anticancer and antiviral agents to novel analgesics, compounds derived from marine life are not only enriching the pipeline of pharmaceutical development but have also led to several approved drugs for clinical use.[1][5][6]

This guide provides a technical overview for researchers, scientists, and drug development professionals on the core aspects of exploring the therapeutic potential of marine natural products. It covers the discovery workflow, highlights key quantitative data on bioactive compounds, and details the mechanisms of action for prominent marine-derived drugs.

The Marine Drug Discovery Pipeline

The journey from a marine organism to a clinically approved drug is a complex, multi-stage process. It begins with the collection of biological material and proceeds through a rigorous series of scientific evaluations to isolate, identify, and validate new therapeutic agents. This workflow integrates marine biology, chemistry, pharmacology, and biotechnology to overcome challenges such as low compound yields and complex structural elucidation.[4] The generalized workflow is a bioassay-guided process that ensures resources are focused on the most promising compounds.[7]

Quantitative Analysis of Bioactive Marine Compounds

A critical step in the evaluation of MNPs is the quantitative assessment of their biological activity. For anticancer agents, the half-maximal inhibitory concentration (IC₅₀) is a key metric, indicating the potency of a compound in inhibiting cancer cell growth. The table below summarizes the cytotoxic activity of several marine-derived compounds against various human cancer cell lines.

| Compound | Marine Source | Target Cancer Cell Line | IC₅₀ Value | Reference |

| Spongistatin 1 | Spongia sp. (Sponge) | Panel of 13 cancer cells | 0.037 - 0.5 nM | [8] |

| Eribulin Mesylate | Halichondria okadai (Sponge) analog | Broad range of human cancer cell lines | Nanomolar range | [9] |

| Chromomycin SA | Streptomyces sp. (Marine Bacteria) | A549 (Non-small cell lung) | 1.5 µM | [8] |

| Chromomycin SA | Streptomyces sp. (Marine Bacteria) | HCC44 (Non-small cell lung) | 0.78 µM | [8] |

| FBA-TPQ | Marine-derived fungus | OVCAR-3 (Ovarian) | 0.98 µM | [8] |

| FBA-TPQ | Marine-derived fungus | A2780 (Ovarian) | 1.78 µM | [8] |

| Bis(indole) analog 5b | Synthetic (based on sponge alkaloids) | DU145 (Prostate) | 1 - 8.7 µM | [9] |

| Bis(indole) analog 5b | Synthetic (based on sponge alkaloids) | MCF-7 (Breast) | 1 - 8.7 µM | [9] |

| Brefeldin A analog 7 | Marine-derived fungus | K562 (Chronic myelogenous leukemia) | 0.84 µM | [10] |

Mechanisms of Action: A Closer Look at Approved Drugs

Several marine-derived drugs are now in clinical use, many of which exhibit novel mechanisms of action that distinguish them from other therapeutics.[1][5]

Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, Trabectedin (also known as ET-743) is a synthetically produced anticancer agent approved for treating advanced soft-tissue sarcoma and ovarian cancer.[11][12][13] Its mechanism is unique and complex. Trabectedin binds to the minor groove of DNA, alkylating guanine at the N2 position.[11][13][14] This covalent adduct causes the DNA helix to bend towards the major groove, triggering a cascade of events that interfere with transcription factors, DNA repair machinery, and cell division.[11][14][15] A key feature of its action is the poisoning of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system, leading to the generation of lethal DNA double-strand breaks and ultimately apoptosis.[12][14]

Eribulin is a structurally simplified synthetic analog of halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai.[9][16] Approved for the treatment of metastatic breast cancer and liposarcoma, eribulin functions as a potent microtubule inhibitor.[17][18] Unlike other microtubule-targeting agents like taxanes (which stabilize microtubules) or vinca alkaloids, eribulin has a distinct mechanism. It inhibits the growth phase of microtubules without affecting the shortening phase.[18] Eribulin binds to the vinca domain of tubulin, leading to the sequestration of tubulin into nonproductive aggregates.[17] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, causing cell cycle arrest and subsequent apoptosis.[17][19]

Methodologies for Key Experiments

Disclaimer: This section provides a high-level overview of common experimental methodologies cited in marine natural product research. It is not intended to be a substitute for detailed, peer-reviewed experimental protocols.

The discovery and characterization of marine natural products rely on a suite of sophisticated analytical and biological techniques.

-

Bioassay-Guided Fractionation: This is the foundational process used to isolate active compounds.[20] It involves separating the initial crude extract into simpler fractions using chromatographic techniques. Each fraction is then tested for biological activity (e.g., cytotoxicity). The most active fractions are subjected to further rounds of separation until a pure, active compound is isolated.[21]

-

Structural Elucidation: Once a pure compound is isolated, its chemical structure must be determined. This is primarily accomplished using a combination of spectroscopic techniques:

-

Cytotoxicity and Antiproliferative Assays: These assays are used to measure the ability of a compound to kill or inhibit the growth of cancer cells. Common methods include:

-

MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

-

Sulforhodamine B (SRB) Assay: A colorimetric assay that stains total cellular protein to determine cell density.

-

-

Mechanism of Action Studies: To understand how a compound works, a variety of molecular biology techniques are employed, including:

-

Cell Cycle Analysis: Uses flow cytometry to determine if a compound arrests cell division at a specific phase (e.g., G2/M phase).[14]

-

Western Blotting: Detects and quantifies specific proteins to see if the compound affects signaling pathways (e.g., apoptosis-related proteins like caspases).

-

Conclusion and Future Outlook

The marine world continues to be a treasure trove of novel chemical entities with significant therapeutic potential.[2][23] Approved drugs like Trabectedin and Eribulin underscore the success of this field, demonstrating that the unique chemical structures found in marine organisms can be translated into effective treatments for human diseases.[1] While challenges related to compound supply and the complexity of total synthesis remain, advances in synthetic chemistry, microbial fermentation, and aquaculture are providing viable solutions.[4] The continued exploration of marine ecosystems, coupled with advancements in screening and target identification technologies, promises to usher in a new wave of marine-derived drugs, offering hope for treating a wide range of illnesses.[1][4]

References

- 1. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Exploring the Therapeutic Potential of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Marine Natural Products in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trabectedin - Wikipedia [en.wikipedia.org]

- 14. Restricted [jnjmedicalconnect.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. targetedonc.com [targetedonc.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. cancerresearchuk.org [cancerresearchuk.org]

- 20. Discovery of Bioactive Marine Natural Products » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Biomedical applications and therapeutic potential of marine natural products and marine algae - J Nutr Metab Health Sci [jnmhs.com]

Methodological & Application

Total Synthesis and Biosynthesis of Mechercharmycin A Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A is a potent cytotoxic peptide with a complex cyclic structure containing multiple oxazole and thiazole rings. Its significant antitumor activity has spurred efforts to synthesize analogues to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and protocols for two primary approaches for generating this compound analogues: total chemical synthesis and biosynthesis through heterologous expression. The protocols are based on established methodologies and provide a framework for the rational design and production of novel this compound derivatives for drug discovery and development.

I. Total Chemical Synthesis of this compound Analogues

The total synthesis of this compound and its analogues allows for precise structural modifications that are not readily achievable through biosynthetic methods. The following protocols are based on the convergent synthesis strategy reported by Hernández et al. (2008). This approach involves the synthesis of key building blocks, followed by their assembly and cyclization.

Data Presentation: Synthesis of this compound Analogues

| Compound | Key Fragments | Coupling Method | Cyclization Method | Overall Yield (%) | Reference |

| This compound (1) | Trioxazole & Thiazole-containing peptide | HATU/HOAt | Macrolactamization | ~5% | Hernández et al., 2008 |

| Analogue 2 (Thiazole replaced with Oxazole) | Dioxazole & Bis-oxazole peptides | HATU/HOAt | Macrolactamization | ~6% | Hernández et al., 2008 |

| Analogue 3c (Modified side chain) | Trioxazole & modified peptide | HATU/HOAt | Macrolactamization | ~4% | Hernández et al., 2008 |

Experimental Protocols: Key Stages of Total Synthesis

1. Synthesis of Oxazole and Thiazole Amino Acid Building Blocks:

-

Protocol: The synthesis of the oxazole and thiazole containing amino acids is a critical first step. For example, to synthesize a 2,4-disubstituted oxazole, a serine or threonine derivative is reacted with a corresponding acyl chloride to form an oxazoline, which is then oxidized to the oxazole. Thiazoles can be synthesized from cysteine precursors using similar heterocyclization strategies. Detailed procedures for the synthesis of these building blocks can be found in the supporting information of Hernández et al., 2008.

2. Peptide Fragment Assembly:

-

Protocol: The synthesized amino acid building blocks are assembled into peptide fragments using standard solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods. A common coupling reagent used is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) and a tertiary amine base such as diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The progress of the coupling reaction is monitored by a Kaiser test or LC-MS.

3. Fragment Coupling and Macrolactamization:

-

Protocol: The peptide fragments are coupled in solution using reagents like HATU/HOAt. After the linear precursor is assembled, the protecting groups are selectively removed, and the peptide is cyclized. Macrolactamization is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A common reagent for this step is DPPA (diphenylphosphoryl azide) in the presence of a base.

Visualization of the Synthetic Workflow

Caption: A generalized workflow for the total synthesis of this compound analogues.

II. Biosynthesis of this compound Analogues via Heterologous Expression

The biosynthetic approach offers a powerful alternative for generating this compound analogues by leveraging the natural enzymatic machinery. This method involves the heterologous expression of the mechercharmycin (mcm) biosynthetic gene cluster (BGC) in a suitable host organism, such as Bacillus subtilis or Escherichia coli. Analogues can be generated by precursor-directed biosynthesis or by genetic engineering of the BGC. The following protocols are based on the work of Pei et al. (2022).[1]

Data Presentation: Heterologous Production of this compound and Analogues

| Host Strain | Expression System | Analogue Generation Method | Titer (mg/L) | Reference |

| Bacillus subtilis 168 | pHT01-based plasmid | Wild-type mcm BGC | ~1.5 | Pei et al., 2022[1] |

| E. coli BL21(DE3) | pET-based co-expression | Precursor peptide mutagenesis | Not reported | Pei et al., 2022[1] |

| Bacillus subtilis 168 | pHT01-based plasmid | Gene knockout (mcmL) | Not reported | Pei et al., 2022[1] |

Experimental Protocols: Key Stages of Biosynthesis

1. Cloning and Heterologous Expression of the mcm Biosynthetic Gene Cluster:

-

Protocol: The mcm BGC is amplified from the genomic DNA of the producing organism, Thermoactinomyces sp. YM3-251, and cloned into a suitable expression vector (e.g., pHT01 for B. subtilis). The resulting construct is then transformed into the heterologous host. Expression is typically induced by adding an inducer, such as IPTG, to the culture medium.

2. Fermentation and Production of this compound:

-

Protocol: The engineered B. subtilis strain is cultivated in a suitable fermentation medium (e.g., LB or a defined production medium) at an optimal temperature (e.g., 37°C) with shaking. After induction, the fermentation is continued for a period of 48-72 hours. The production of this compound can be monitored by HPLC-MS analysis of the culture extract.

3. Generation of Analogues by Precursor Engineering:

-